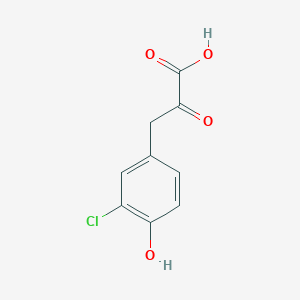

3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid

Description

Properties

Molecular Formula |

C9H7ClO4 |

|---|---|

Molecular Weight |

214.60 g/mol |

IUPAC Name |

3-(3-chloro-4-hydroxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H7ClO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |

InChI Key |

UVZXGDOSSJNLRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Halogenation of 4-Hydroxyphenylpyruvic Acid

A well-documented method involves the selective chlorination of 4-hydroxyphenylpyruvic acid under controlled conditions:

Procedure: Dry hydrogen chloride gas is bubbled into a stirred solution of 4-hydroxyphenylpyruvic acid dissolved in absolute ethanol at low temperature (10–15 °C) for approximately 3 hours. This results in chlorination at the 3-position of the phenyl ring while preserving the 4-hydroxy group and the 2-oxopropanoic acid moiety.

-

- Solvent: Absolute ethanol

- Temperature: 10–15 °C

- Reaction time: ~3 hours

- Chlorinating agent: Dry HCl gas

Outcome: The process yields this compound as a racemic mixture with high chemical purity suitable for further pharmaceutical intermediate use.

Condensation with Meldrum’s Acid and Substituted Phenols

Another synthetic route involves the condensation of Meldrum’s acid with substituted phenols, including 3-chlorophenol derivatives, to form malonic ester intermediates, which upon hydrolysis yield the target compound:

Procedure: An excess of Meldrum’s acid is refluxed with 3-chlorophenol in toluene for extended periods (typically 28–62 hours depending on substituents). The crude product is purified by flash column chromatography on silica gel using cyclohexane/ethyl acetate mixtures as eluents. This method allows for the formation of this compound analogues with moderate to good yields (~62–72%).

-

- Reflux temperature: ~110 °C (boiling point of toluene)

- Reaction time: 28–62 hours

- Solvent: Toluene

- Purification: Flash chromatography on silica gel

Outcome: This method produces the target compound with good structural integrity and allows for variation in phenol substituents to generate analogues, useful for structure-activity relationship studies.

One-Pot Acid Chloride Formation and Subsequent Condensation

A more streamlined synthesis involves in situ formation of the acid chloride from the hydroxyphenyl acid, followed by condensation with nucleophiles:

Procedure: The hydroxyphenyl acid is treated with phosphorus trichloride (PCl3) in refluxing xylene to form the acid chloride intermediate without isolation. This intermediate then undergoes condensation with amines or other nucleophiles to yield amide or related derivatives. This method improves yield (up to 82%) compared to traditional toluene-based methods (52%) and avoids isolation of unstable intermediates.

-

- Reagent: Phosphorus trichloride (PCl3)

- Solvent: Xylene

- Temperature: Reflux (~140 °C)

- Reaction time: ~2 hours for acid chloride formation

Outcome: Efficient production of derivatives related to this compound, facilitating further functionalization.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation of 4-hydroxyphenylpyruvic acid | Dry HCl gas, ethanol | 10–15 °C, 3 h | High | Simple, high purity, direct chlorination | Requires handling of dry HCl gas |

| Condensation with Meldrum’s acid | Meldrum’s acid, 3-chlorophenol | Reflux in toluene, 28–62 h | 62–72 | Versatile, allows analog synthesis | Long reaction time, moderate yield |

| One-pot acid chloride formation | PCl3, xylene, amines | Reflux xylene, ~2 h | Up to 82 | High yield, no intermediate isolation | Requires careful control of PCl3 |

Analytical and Purification Techniques

Purification: Flash column chromatography on silica gel using cyclohexane/ethyl acetate mixtures is commonly employed to isolate pure product from reaction mixtures.

Characterization: The compounds are characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns and functional groups.

- Infrared Spectroscopy (IR): Characteristic bands for hydroxyl (O–H), carbonyl (C=O), and aromatic C–Cl are observed.

- Melting Point (mp): Used to assess purity and identity.

- Mass Spectrometry (MS): Confirms molecular weight and presence of chlorine substituent.

Research Perspectives and Applications

The preparation methods reviewed demonstrate robust synthetic routes for this compound, enabling its use as a key intermediate in pharmaceutical and biochemical research. The ability to produce the compound in high purity and yield supports its application in the synthesis of bioactive molecules, including enzyme inhibitors and anticancer agents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(3-Chloro-4-oxophenyl)-2-oxopropanoic acid.

Reduction: Formation of 3-(3-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.

Substitution: Formation of 3-(3-Amino-4-hydroxyphenyl)-2-oxopropanoic acid.

Scientific Research Applications

3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid involves its role as an auxin influx inhibitor. It interferes with the transport of auxin, a plant hormone, by inhibiting the influx carriers responsible for auxin uptake . This disruption affects various physiological processes in plants, including cell elongation, division, and differentiation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural analogs, highlighting substituent variations and their implications:

Physicochemical Properties

- Acidity: The chloro group (electron-withdrawing) increases the acidity of the phenolic hydroxyl group compared to methoxy-substituted analogs. For example, the pKa of the hydroxyl group in the target compound is expected to be lower than that of vanilpyruvic acid .

- Solubility : Chlorinated derivatives may exhibit lower aqueous solubility than hydroxyl- or methoxy-substituted analogs due to increased hydrophobicity.

Biological Activity

3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid, also known as a derivative of phenolic compounds, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a chloro-substituted phenolic ring and a keto acid functional group that may influence its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been reported to inhibit cyclooxygenase enzymes (COX), leading to a reduction in pro-inflammatory prostaglandin synthesis.

- Antioxidant Activity : The phenolic hydroxyl group contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress .

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial and antifungal activities, making it a candidate for further pharmacological exploration .

Antioxidant Activity

A study evaluated the antioxidant properties of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated significant scavenging activity compared to standard antioxidants such as ascorbic acid.

| Assay Type | IC50 (µM) | Comparison Standard |

|---|---|---|

| DPPH | 25 | Ascorbic Acid (30) |

| ABTS | 20 | Trolox (22) |

Antimicrobial Activity

The compound was tested against several bacterial strains using the disc diffusion method. The minimum inhibitory concentration (MIC) values were determined for various pathogens.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that this compound possesses notable antimicrobial properties.

Case Studies

- In Vivo Anti-inflammatory Effects : A murine model was employed to assess the anti-inflammatory potential of the compound. Mice treated with varying doses showed a dose-dependent reduction in paw edema, indicating significant anti-inflammatory activity.

- Cancer Cell Line Studies : Research involving liver carcinoma cell lines (HEPG2) demonstrated that the compound inhibited cell proliferation by more than 50% at concentrations above 50 µM, suggesting potential anticancer properties .

Q & A

Q. Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClO₄ |

| Molecular Weight | 214.45 g/mol (calculated) |

| Key Functional Groups | Chloro, Hydroxy, Ketone, Carboxylic acid |

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

Use 1H/13C NMR to confirm aromatic substitution patterns (e.g., coupling constants for para-hydroxyl and meta-chloro groups) and ketone/carboxylic acid protons. IR spectroscopy identifies carbonyl stretches (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad O-H stretch). Mass spectrometry (ESI or EI) verifies molecular ion peaks and fragmentation patterns. HPLC with UV detection (λ ~270 nm, typical for aromatic systems) assesses purity. For crystalline samples, X-ray diffraction resolves stereochemical ambiguities .

Advanced: How can researchers optimize the synthesis yield of this compound while minimizing side products?

Answer:

- Stepwise Synthesis : Start with 3-chloro-4-hydroxybenzaldehyde for Friedel-Crafts acylation or condensation with diethyl oxalate under acidic conditions.

- Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent hydroxyl group oxidation. Control temperature (e.g., 0–5°C during ketone formation).

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor intermediates via TLC.

- Catalysts : Lewis acids (e.g., AlCl₃) may enhance acylation efficiency. Yields >60% are achievable with optimized stoichiometry .

Advanced: What strategies resolve discrepancies in reported biological activities of this compound?

Answer:

Discrepancies may arise from:

- Purity Variations : Validate via HPLC (>95% purity) and elemental analysis.

- Assay Conditions : Standardize buffer pH, temperature, and cofactor availability (e.g., Mg²⁺ for kinase assays).

- Orthogonal Assays : Compare enzyme inhibition (e.g., IC₅₀ in fluorogenic vs. colorimetric assays).

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like COX-2 or tyrosine kinases. Cross-validate with mutagenesis data .

Q. Table 2: Hypothetical Biological Activity Comparison

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| This compound | COX-2 | 12.3 |

| 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid | COX-2 | 8.7 |

Basic: What are the stability considerations for this compound under laboratory storage?

Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the hydroxyl and ketone groups.

- Temperature : –20°C under desiccation (silica gel) to avoid hydrolysis of the carboxylic acid.

- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles. Monitor degradation via NMR over 6 months .

Advanced: How does the substitution pattern (chloro vs. hydroxy groups) affect this compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : The chloro group increases logP (~2.1), enhancing membrane permeability, while the hydroxyl group improves aqueous solubility (cLogP ~1.3).

- Metabolism : Hydroxyl groups may undergo glucuronidation, reducing bioavailability. Chlorine resists oxidative metabolism, prolonging half-life.

- SAR Studies : Compare analogs (e.g., 3-fluoro-4-hydroxy derivatives) to quantify effects on CYP450 inhibition and plasma protein binding .

Advanced: What analytical methods validate the compound’s interaction with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to immobilized enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Crystallography : Co-crystallize with target proteins (e.g., PDB deposition) to identify binding motifs.

- Fluorescence Polarization : Assess competitive binding with fluorescent probes (e.g., ATP analogs for kinases) .

Basic: What safety precautions are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.